31-O-Demethyl-FK506
Overview
Description
31-O-Demethyl-FK506 is a derivative of FK506, also known as tacrolimus or fujimycin. FK506 is a 23-membered macrocyclic polyketide produced by several Streptomyces species. It possesses various biological activities, including immunosuppressive, antifungal, anti-inflammatory, neuroprotective, and neuroregenerative properties . This compound is specifically characterized by the absence of a methyl group at the 31st position, which distinguishes it from FK506.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 31-O-Demethyl-FK506 involves the biosynthetic pathway of FK506, where the methyltransferase enzyme FkbM is responsible for the O-methylation at the 31st position. By disrupting the fkbM gene in the genome of Streptomyces species, this compound can be accumulated . The synthetic route involves the use of a hybrid type I polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system to construct the macrolide skeleton, followed by post-PKS modifications .
Industrial Production Methods: Industrial production of this compound can be achieved by genetically engineering Streptomyces strains to inactivate the fkbM gene. This approach allows for the accumulation of this compound in the culture broth, which can then be isolated and purified .
Chemical Reactions Analysis
Types of Reactions: 31-O-Demethyl-FK506 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, such as FkbD, catalyze the oxidation at specific positions on the macrolide ring.
Reduction: Standard reducing agents like sodium borohydride can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
31-O-Demethyl-FK506 has several scientific research applications:
Mechanism of Action
The mechanism of action of 31-O-Demethyl-FK506 is similar to that of FK506. It binds to the FK506 binding protein 12 (FKBP12) to form a complex, which then inhibits the activity of calcineurin, a calmodulin-dependent serine/threonine phosphatase . This inhibition prevents the activation of nuclear factor of activated T-cells (NF-AT), thereby blocking the transcription of interleukin-2 and other cytokines, leading to immunosuppressive effects .
Comparison with Similar Compounds
FK506 (Tacrolimus): The parent compound with a methyl group at the 31st position.
FK520: A structurally similar macrolide with slight variations in the ring size and functionalities.
Rapamycin: Another macrolide with immunosuppressive properties but distinct structural features.
Uniqueness: 31-O-Demethyl-FK506 is unique due to the absence of the methyl group at the 31st position, which can influence its biological activity and interaction with molecular targets. This structural difference allows for the exploration of new therapeutic potentials and the development of analogs with improved properties .
Properties
IUPAC Name |
(18E)-12-[(E)-1-(3,4-dihydroxycyclohexyl)prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67NO12/c1-9-12-30-18-24(2)17-25(3)19-36(53-7)39-37(54-8)21-27(5)43(52,56-39)40(49)41(50)44-16-11-10-13-31(44)42(51)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(48)22-29/h9,18,20,25,27-33,35-39,45-46,48,52H,1,10-17,19,21-23H2,2-8H3/b24-18+,26-20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOPGJHKSPGXIZ-AMASXYNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)O)O)C)O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(/C=C(/C1)\C)CC=C)O)C)/C(=C/C4CCC(C(C4)O)O)/C)O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135635-47-1 | |
Record name | 31-O-Demethyl-FK506 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135635471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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